Cyclohexyl 3-(1,3-dioxolan-2-YL)phenyl ketone
Overview
Description
Cyclohexyl 3-(1,3-dioxolan-2-YL)phenyl ketone is a useful research compound. Its molecular formula is C16H20O3 and its molecular weight is 260.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Oxidation Processes
The oxidation of cyclohexane is a key reaction for producing cyclohexanol and cyclohexanone, known collectively as KA oil, which are crucial intermediates for manufacturing nylons 6 and 6,6. Various catalysts and reaction conditions have been explored to improve the efficiency and selectivity of this oxidation process. Metal and metal oxide catalysts, particularly those supported on silica, have shown promising results in enhancing the selectivity towards KA oil and improving cyclohexane conversion rates. The addition of hydrochloric acid as an additive and the presence of water on the catalyst surface have been found to significantly boost the photocatalytic oxidation efficiency (Abutaleb & Ali, 2021).
Catalysis and Chemical Transformations
N-heterocyclic silylene (NHSi) complexes have been applied in various catalytic transformations, including alkyne cyclotrimerization and ketone hydrosilylation, showcasing the potential for creating more efficient catalytic processes. These developments indicate the versatility of cyclohexane derivatives in catalysis and their contribution to advancing synthetic methodologies (Blom, Gallego, & Driess, 2014).
Sustainable Energy and Materials
Research on bio-based cycloalkanes, including those derived from cyclohexane, highlights the push towards sustainable energy solutions. Cycloalkanes are considered for their role in creating high-performance sustainable jet fuels, emphasizing the need for efficient synthesis routes that convert biomass into valuable cycloalkane fuels. These efforts are key to reducing the carbon footprint of aviation and moving towards more eco-friendly fuel options (Muldoon & Harvey, 2020).
Mechanism of Action
Target of Action
This compound is a type of 1,3-dioxolane , which are often used as protective groups in organic synthesis . They can protect carbonyl groups from undergoing reactions during transformations of other functional groups that may be present .
Mode of Action
Cyclohexyl 3-(1,3-dioxolan-2-YL)phenyl ketone, as a 1,3-dioxolane derivative, can be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst . The compound is stable against all types of nucleophiles and bases . Deprotection is often performed by acid-catalyzed transacetalization in acetone or hydrolysis in wet solvents or in aqueous acid .
Biochemical Pathways
For instance, they can be oxidized to the lactone or related cleavage products under strongly acidic conditions .
Pharmacokinetics
The compound has a molecular weight of 26033 g/mol , which is within the range generally favorable for oral bioavailability in drug design.
Result of Action
As a 1,3-dioxolane derivative, it may participate in various chemical reactions as a protective group for carbonyl compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability can be affected by the pH and temperature of the environment . It has a boiling point of 405.3ºC at 760 mmHg , indicating that it is stable under normal physiological conditions but can be destabilized under strongly acidic or basic conditions .
Properties
IUPAC Name |
cyclohexyl-[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c17-15(12-5-2-1-3-6-12)13-7-4-8-14(11-13)16-18-9-10-19-16/h4,7-8,11-12,16H,1-3,5-6,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBXZPRHCOFLCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=CC(=C2)C3OCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645093 | |
Record name | Cyclohexyl[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-78-9 | |
Record name | Cyclohexyl[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898759-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexyl[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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